molecular formula C15H20BNO2 B2413837 beta-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)benzenepropanenitrile CAS No. 914810-59-6

beta-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)benzenepropanenitrile

Cat. No. B2413837
CAS RN: 914810-59-6
M. Wt: 257.14
InChI Key: BBWKWZHNONSMMB-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .


Synthesis Analysis

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It may also be used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can undergo borylation and hydroboration reactions .


Physical And Chemical Properties Analysis

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a boiling point of 42-43 °C/50 mmHg, a density of 0.882 g/mL at 25 °C, and a refractive index of n20/D 1.396 (lit.) .

Scientific Research Applications

Organic Synthesis Reagent

This compound can be used as a reagent in organic synthesis . It can participate in various reactions to form new bonds and structures, making it a versatile tool in the synthesis of complex organic molecules.

Catalyst in Chemical Reactions

It can act as a catalyst in certain chemical reactions . A catalyst is a substance that increases the rate of a chemical reaction by reducing the energy barrier of the reaction, without being consumed in the process.

Borylation Agent

The compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Borylation is a chemical process that involves the addition of a boron atom to a molecule.

Hydroboration Reactions

It can be used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Hydroboration is a chemical reaction that involves the addition of a boron-hydrogen bond to a carbon-carbon double or triple bond.

Suzuki-Miyaura Cross-Coupling Reactions

This compound can be used as a reagent in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry to create carbon-carbon bonds between two different types of organic molecules.

Transesterification Reactions

It can be used in transesterification reactions . Transesterification is a chemical reaction that exchanges the organic group R″ of an ester with the organic group R′ of an alcohol.

Mechanism of Action

Target of Action

Compounds with similar structures are often used in organic synthesis as reagents and catalysts .

Mode of Action

Similar compounds are known to participate in borylation reactions . In these reactions, the boron atom in the compound can form bonds with other atoms in a target molecule, facilitating various chemical transformations.

Biochemical Pathways

It’s worth noting that the compound’s potential to participate in borylation reactions could influence a variety of biochemical processes, depending on the specific context of its use .

Pharmacokinetics

It’s known that the compound is insoluble in water , which could impact its bioavailability and distribution within a biological system.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s known to be insoluble in water but soluble in organic solvents like chloroform, ether, and dichloromethane . Therefore, the presence of these solvents could enhance the compound’s reactivity. Additionally, the compound may hydrolyze under humid conditions , which could affect its stability and efficacy.

Safety and Hazards

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is moisture sensitive. It should be stored away from oxidizing agents, and the container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition .

properties

IUPAC Name

3-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO2/c1-14(2)15(3,4)19-16(18-14)13(10-11-17)12-8-6-5-7-9-12/h5-9,13H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWKWZHNONSMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CC#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)benzenepropanenitrile

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